

An In-depth Technical Guide to 3-(Methoxycarbonyl)benzoic Acid and its Synonyms

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Compound of Interest

Compound Name: 3-(Methoxycarbonyl)benzoic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-(Methoxycarbonyl)benzoic acid**, a versatile chemical compound utilized in various research and development applications, particularly within the pharmaceutical industry. This document details its chemical identity, physicochemical properties, synthesis protocols, and its role as a building block in the development of therapeutic agents.

Chemical Identity and Synonyms

3-(Methoxycarbonyl)benzoic acid is an aromatic carboxylic acid and a methyl ester. It is crucial for researchers to be familiar with its various synonyms to effectively search databases and literature.

Table 1: Synonyms and Identifiers for **3-(Methoxycarbonyl)benzoic acid**

Identifier Type	Identifier	Source
Systematic Name	3-(Methoxycarbonyl)benzoic acid	IUPAC
CAS Number	1877-71-0	[1][2]
Molecular Formula	C9H8O4	[1][2]
Molecular Weight	180.16 g/mol	[1]
Common Synonyms	Mono-methyl isophthalate	[1]
3-Carbomethoxybenzoic acid	[1]	
Methyl 3-carboxybenzoate	[1]	
Isophthalic acid monomethyl ester	[1]	
Methyl hydrogen isophthalate	[1]	
InChI Key	WMZNGTSLFSJHMZ-UHFFFAOYSA-N	[1][2]
SMILES	<chem>COC(=O)C1=CC=CC(=C1)C(=O)O</chem>	[1][2]

Physicochemical and Spectroscopic Data

A thorough understanding of the compound's physical and spectral properties is essential for its application in experimental settings.

Table 2: Physicochemical Properties of **3-(Methoxycarbonyl)benzoic acid**

Property	Value	Source
Melting Point	194-196 °C	
XLogP3	1.8	[3]
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	4	[1]
Rotatable Bond Count	2	[1]

Table 3: Spectroscopic Data for **3-(Methoxycarbonyl)benzoic acid**

Spectroscopy Type	Key Data Points	Source
¹ H NMR	Chemical shifts (δ) in ppm. Specific peak assignments can be complex due to splitting patterns.	[4]
¹³ C NMR	Provides information on the carbon skeleton.	[1]
Mass Spectrometry (GC-MS)	m/z Top Peak: 180, 2nd Highest: 65, 3rd Highest: 121	[1]
Infrared (IR) Spectroscopy	Data available from NIST WebBook.	[5]

Experimental Protocols: Synthesis of 3-(Methoxycarbonyl)benzoic acid

The synthesis of **3-(Methoxycarbonyl)benzoic acid**, also known as Mono-methyl isophthalate, can be achieved through the selective hydrolysis of dimethyl isophthalate. The following is a representative experimental protocol.

Protocol 1: Synthesis via Hydrolysis of Dimethyl Isophthalate[6]

Materials:

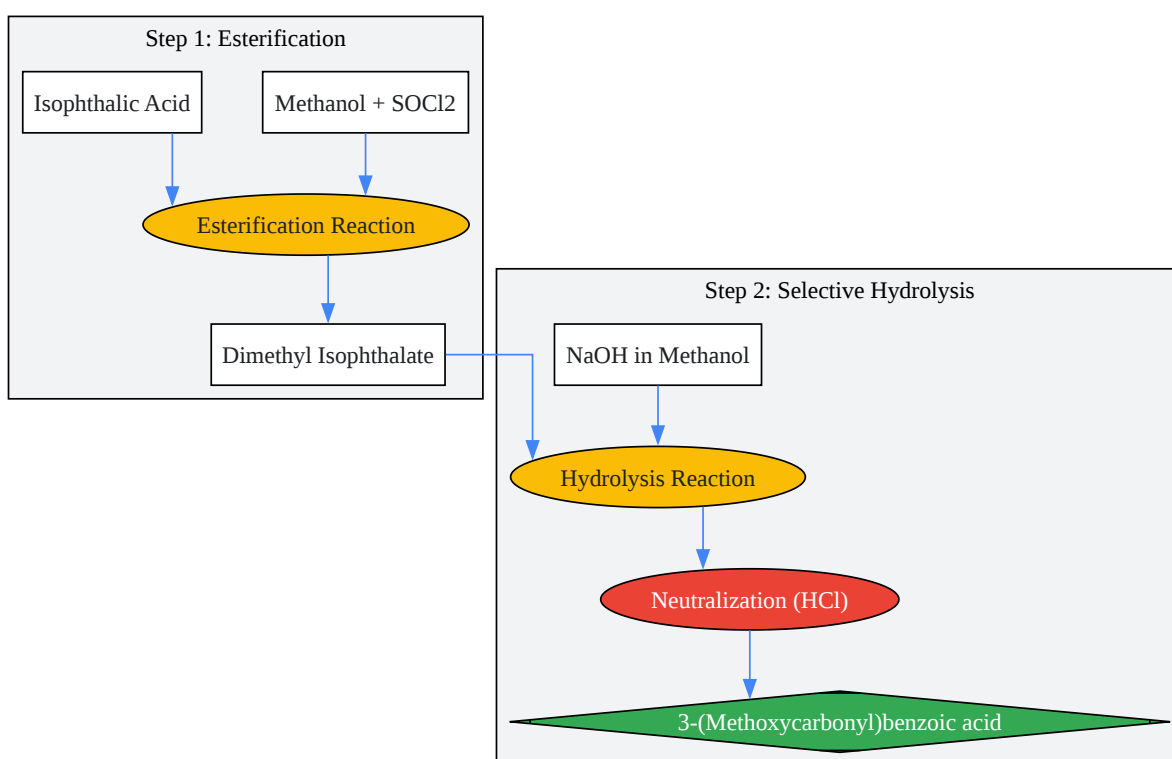
- Dimethyl isophthalate
- Sodium hydroxide (NaOH)
- Methanol (MeOH)
- Hydrochloric acid (HCl)
- Dichloromethane (DCM)
- Sodium sulfate (Na₂SO₄)
- Sodium bicarbonate (NaHCO₃)

Procedure:

- Preparation of Dimethyl Isophthalate:
 - Slowly add thionyl chloride (SOCl₂, 113.3g, 0.96mol) to 700mL of anhydrous methanol at 0°C.
 - After stirring at room temperature for 1 hour, add isophthalic acid (80g, 0.48mol) and continue stirring for 1.5 hours.
 - Concentrate the mixture and quench with an aqueous solution of NaHCO₃.
 - Extract the resulting suspension twice with DCM.
 - Combine the organic layers, dry with Na₂SO₄, filter, and concentrate to obtain dimethyl isophthalate.
- Selective Hydrolysis:
 - To a solution of dimethyl isophthalate in a suitable solvent, add a solution of NaOH (12.4g, 0.31mol) in 200mL of MeOH.
 - Monitor the reaction progress to ensure mono-hydrolysis.

- Upon completion, neutralize the reaction mixture with HCl to precipitate the product.
- Filter the precipitate, wash with cold water, and dry to yield **3-(Methoxycarbonyl)benzoic acid**.

Workflow for Synthesis of **3-(Methoxycarbonyl)benzoic acid**



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Caption: Synthesis workflow for **3-(Methoxycarbonyl)benzoic acid**.

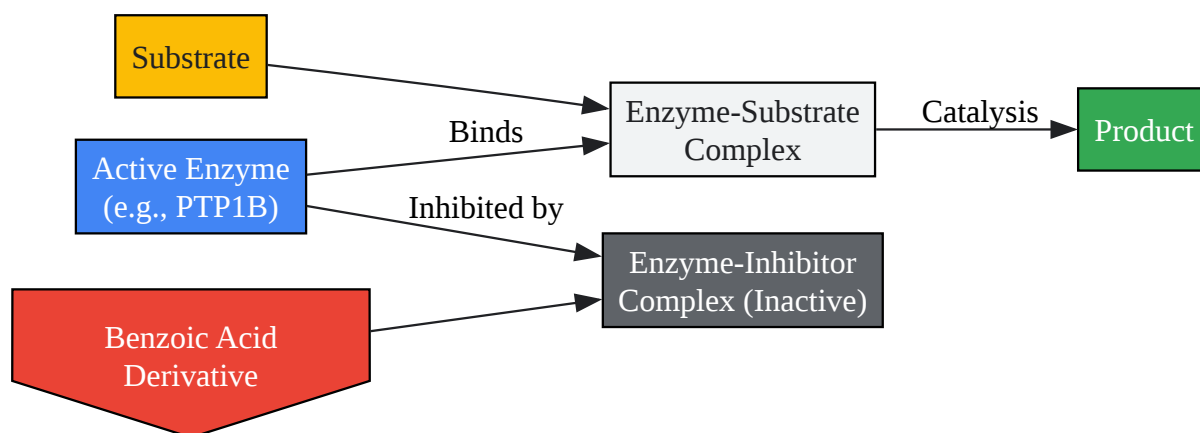
Role in Drug Discovery and Development

Benzoic acid and its derivatives are fundamental scaffolds in medicinal chemistry, serving as building blocks for a wide range of therapeutic agents.[7] While specific signaling pathway involvement for **3-(Methoxycarbonyl)benzoic acid** is not extensively documented in readily available literature, its structural motifs are present in molecules targeting various biological pathways.

Derivatives of hydroxybenzoic acids, which are structurally related to **3-(Methoxycarbonyl)benzoic acid**, have been investigated as inhibitors of several enzymes. For example, they have shown inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), a target for diabetes and obesity.[7]

Generalized Signaling Pathway Inhibition

The following diagram illustrates a generalized mechanism by which a derivative of a benzoic acid, such as a molecule synthesized from **3-(Methoxycarbonyl)benzoic acid**, could act as an enzyme inhibitor.



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Caption: Generalized mechanism of enzyme inhibition.

This guide serves as a foundational resource for professionals engaged in research and drug development. The provided data and protocols are intended to facilitate the effective use of **3-**

(Methoxycarbonyl)benzoic acid in the synthesis of novel chemical entities with therapeutic potential.

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